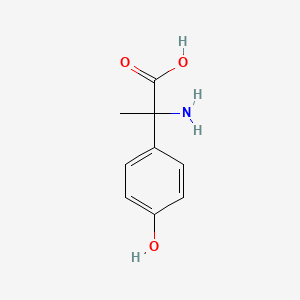

2-Amino-2-(4-hydroxyphenyl)propanoic acid

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

2-Amino-2-(4-hydroxyphenyl)propanoic acid, also known as Tyrosine , is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in various biological processes due to its phenol functionality .

Mode of Action

Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is a type of post-translational modification . This phosphorylation process is part of signal transduction processes .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. Its phosphorylation creates a negative charge on its ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property is useful for more reliable protein-protein interactions through phosphotyrosine .

Result of Action

The phosphorylation of tyrosine residues results in proteins that are part of signal transduction processes . This can lead to various cellular responses, including cell growth, differentiation, and metabolism.

Biochemische Analyse

Biochemical Properties

2-Amino-2-(4-hydroxyphenyl)propanoic acid plays a special role due to its phenol functionality. Its hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is one of the post-translational modifications . Phosphorylated tyrosine occurs in proteins that are part of signal transduction processes .

Cellular Effects

This compound increases plasma neurotransmitter levels, especially dopamine and noradrenalin . It also participates in the synthesis of enkephalins, providing pain-relieving effects in the body . These compounds are crucial for brain health as they are responsible for transmitting nerve impulses and preventing conditions like depression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an ester linkage with phosphate, mediated by protein kinases . This results in the phosphorylation of tyrosine residues, which is a key post-translational modification . Phosphorylated tyrosine residues are involved in signal transduction processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to neurotransmitters and hormones . It is also involved in the production of a number of important hormones like thyroxin, which plays a key role in regulating metabolism, mental health, skin health, and the human growth rate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water at reflux conditions . This reaction yields intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3’-((4-hydroxyphenyl)azanediyl)di(propanoic) acid .

Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce tyrosine by manipulating the metabolic pathways involved in its biosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

Reduction: Tyrosine can be reduced to form tyrosinol, a less common derivative.

Substitution: Tyrosine can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Major Products:

Oxidation: Dopaquinone

Reduction: Tyrosinol

Substitution: Various substituted tyrosine derivatives

Wissenschaftliche Forschungsanwendungen

Tyrosine has a wide range of applications in scientific research:

Chemistry: Tyrosine is used as a building block in the synthesis of peptides and proteins.

Biology: Tyrosine is essential for the production of neurotransmitters and hormones.

Medicine: Tyrosine supplements are used to treat conditions such as phenylketonuria (PKU), where the body cannot metabolize phenylalanine to tyrosine.

Industry: Tyrosine is used in the production of pharmaceuticals, cosmetics, and food additives.

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: An essential amino acid that is a precursor to tyrosine.

Tryptophan: Another essential amino acid that serves as a precursor to serotonin and melatonin.

Uniqueness of Tyrosine: Tyrosine is unique due to its role in the synthesis of catecholamines and its involvement in melanin production. Its ability to undergo phosphorylation also makes it crucial in signal transduction pathways, distinguishing it from other amino acids .

Biologische Aktivität

2-Amino-2-(4-hydroxyphenyl)propanoic acid, commonly known as D-tyrosine , is an amino acid derivative with significant biological activity. This compound possesses various pharmacological properties, including antioxidant, anticancer, and antimicrobial activities. The following sections detail these activities based on recent research findings.

Antioxidant Activity

D-tyrosine and its derivatives have demonstrated notable antioxidant properties. A study evaluating a series of compounds, including 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealed that they exhibited strong radical scavenging activity in the DPPH assay. The most potent compound in this series reduced A549 cell viability significantly while showing minimal cytotoxicity to non-cancerous Vero cells, indicating a favorable safety profile for potential therapeutic applications .

Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 95 | 5 |

| Compound 20 | 85 | 10 |

| Compound 17 | 75 | 15 |

This table illustrates the comparative antioxidant activity of D-tyrosine derivatives against ascorbic acid, a well-known antioxidant control.

Anticancer Activity

The anticancer potential of D-tyrosine derivatives has been explored through various studies. One study focused on the effects of several derivatives on A549 non-small cell lung cancer cells. The results indicated that certain compounds significantly reduced cell viability and inhibited migration, suggesting their potential as anticancer agents. Notably, compound 20 exhibited a 50% reduction in cell viability at lower concentrations than standard chemotherapeutics like doxorubicin and cisplatin .

Summary of Anticancer Effects

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound 20 | A549 | 50% | 12 |

| Doxorubicin | A549 | 65% | 0.5 |

| Cisplatin | A549 | 60% | 1 |

These findings highlight the efficacy of D-tyrosine derivatives in targeting cancer cells while sparing healthy cells.

Antimicrobial Activity

D-tyrosine and its derivatives have also shown promising antimicrobial activity against multidrug-resistant pathogens. A comprehensive screening against ESKAPE group pathogens revealed that several derivatives exhibited significant inhibitory effects. For example, certain compounds demonstrated MIC values as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Efficacy Overview

| Pathogen | MIC (µg/mL) for Compound 20 |

|---|---|

| MRSA | 1 |

| Vancomycin-resistant E. faecalis | 0.5 |

| Candida auris | 8 |

This table summarizes the antimicrobial effectiveness of D-tyrosine derivatives against clinically relevant pathogens.

Case Studies

- Antioxidant Properties : A study demonstrated that D-tyrosine derivatives could effectively scavenge free radicals and reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection and aging-related disorders.

- Anticancer Applications : Research involving the treatment of A549 cells with D-tyrosine derivatives showed not only reduced viability but also a decrease in migratory capabilities, indicating potential roles in inhibiting metastasis.

- Antimicrobial Resistance : In light of rising antimicrobial resistance, a novel derivative was found to retain activity against resistant strains of Candida auris, highlighting its potential as a new therapeutic agent for treating resistant infections.

Eigenschaften

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIPIPFJHGBKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.